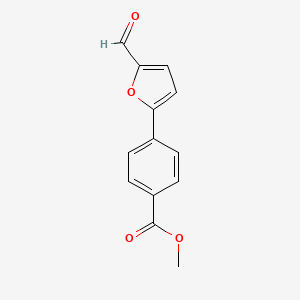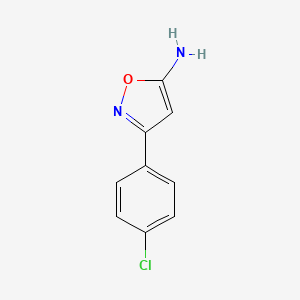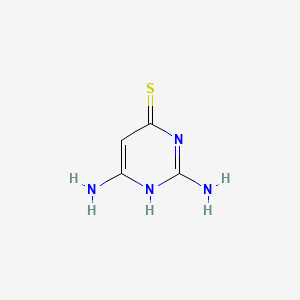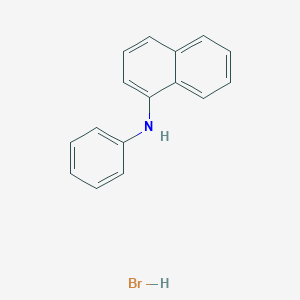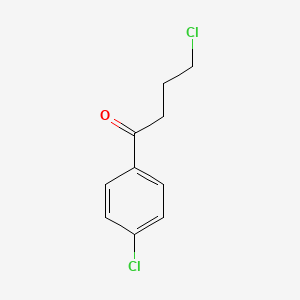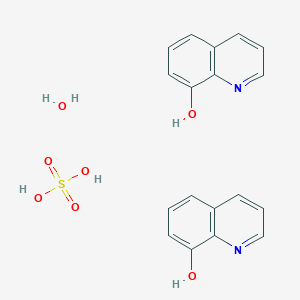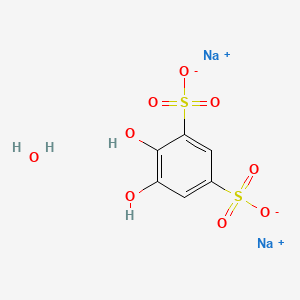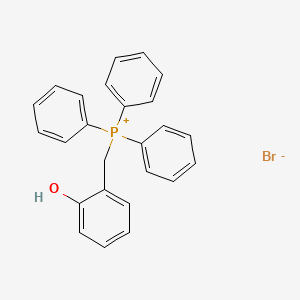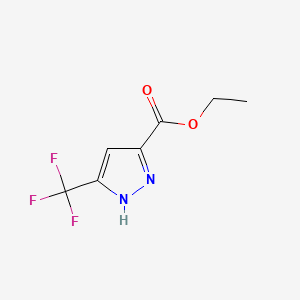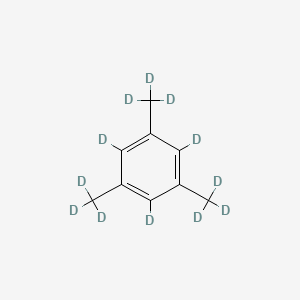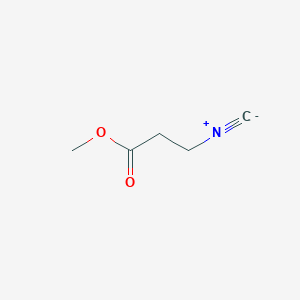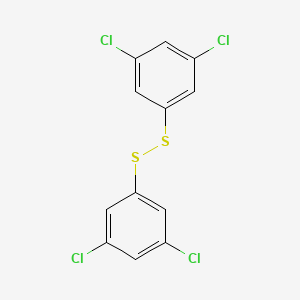
4-甲氧基苯甲酰甲酸乙酯
描述
Ethyl 4-methoxybenzoylformate is a chemical compound with the CAS Number: 40140-16-7 . Its molecular weight is 208.21 and its IUPAC name is ethyl (4-methoxyphenyl) (oxo)acetate . It is typically stored at room temperature and appears as a colorless to yellow liquid or semi-solid or solid or lump .
Molecular Structure Analysis
The molecular formula of Ethyl 4-methoxybenzoylformate is C11H12O4 . The structure includes an ester functional group, which is characterized by the -COO- group, and a methoxy group attached to a benzene ring .
Physical And Chemical Properties Analysis
Ethyl 4-methoxybenzoylformate has a density of 1.1±0.1 g/cm3, a boiling point of 317.6±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has a molar refractivity of 54.0±0.3 cm3, and a molar volume of 181.5±3.0 cm3 . It also has a polar surface area of 53 Å2 and a polarizability of 21.4±0.5 10-24 cm3 .
科学研究应用
有机化合物的合成
4-甲氧基苯甲酰甲酸乙酯在各种有机化合物的合成中发挥作用。例如,它用于通过 Friedel-Crafts 反应制备 4-甲氧基苯乙酸,然后通过 Wolff-Kishner-Huang 反应还原 (朱金涛,2011 年)。此外,它还参与合成具有抗菌和抗氧化活性的木脂素缀合物 (K. Raghavendra 等人,2016 年)。
药物研究
在药物研究中,4-甲氧基苯甲酰甲酸乙酯的衍生物显示出作为降脂剂的潜力,研究重点是它们的降胆固醇活性和对肝脂质的影响 (K. H. Baggaley 等人,1977 年)。此外,它还用于合成 3-羟基-6-氧代[1,2,4]三嗪-1-基丙氨酰胺,这是一类具有潜在药用价值的环状二肽基脲 (M. Sañudo 等人,2006 年)。
环境研究
4-甲氧基苯甲酰甲酸乙酯也在环境背景下进行研究。例如,它的类似物 4-氨基苯甲酸乙酯因其环境行为而受到调查,包括转化产物和光催化特征 (A. J. Li 等人,2017 年)。
抗菌活性
多项研究探讨了由 4-甲氧基苯甲酰甲酸乙酯合成的化合物的抗菌特性。例如,该化合物的半合成衍生物已被评估其抗菌和抗结核活性,对各种菌株表现出显着的活性 (V. B. Tatipamula 和 G. Vedula,2019 年)。
安全和危害
Ethyl 4-methoxybenzoylformate is labeled with the GHS07 pictogram . It may cause respiratory irritation (H335), serious eye irritation (H319), and skin irritation (H315) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .
属性
IUPAC Name |
ethyl 2-(4-methoxyphenyl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-3-15-11(13)10(12)8-4-6-9(14-2)7-5-8/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFFJEWAYWRLFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374533 | |
| Record name | Ethyl 4-methoxybenzoylformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40140-16-7 | |
| Record name | Ethyl 4-methoxybenzoylformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-(4-methoxyphenyl)-2-oxoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of ethyl 4-methoxybenzoylformate in the synthesis of 4-methoxyphenylacetic acid?
A1: Ethyl 4-methoxybenzoylformate serves as a crucial intermediate in the synthesis of 4-methoxyphenylacetic acid. [] The research paper describes a novel two-step synthetic route where anisole undergoes a Friedel-Crafts reaction with ethyl oxalyl chloride to produce ethyl 4-methoxybenzoylformate. This intermediate, without further purification, is then subjected to a Wolff-Kishner-Huang reduction to yield the final product, 4-methoxyphenylacetic acid.
Q2: How is the structure of ethyl 4-methoxybenzoylformate confirmed in the research?
A2: The research confirms the structure of ethyl 4-methoxybenzoylformate using a combination of spectroscopic techniques: Infrared spectroscopy (IR), proton nuclear magnetic resonance (1HNMR), and mass spectrometry (MS). [] These techniques provide complementary information about the functional groups, proton environments, and molecular weight of the compound, confirming its identity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

